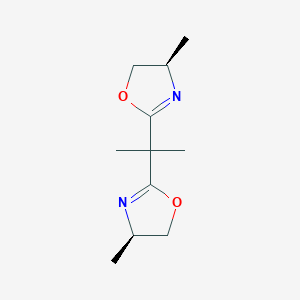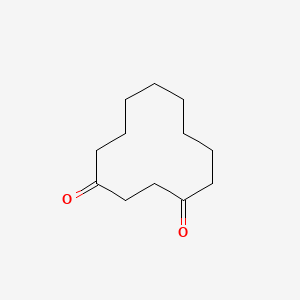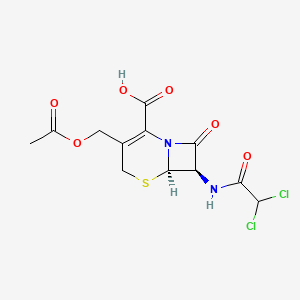
(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
Overview
Description
(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole), also known as 4,4'-bis(4-methyl-4,5-dihydrooxazole), is a novel organic compound with potential applications in organic synthesis and drug discovery. It is a heterocyclic compound composed of two 4-methyl-4,5-dihydrooxazole rings, linked by a propane-2,2-diyl bridge. This compound has been studied for its interesting reactivity, reactivity with other compounds, and potential applications in scientific research. In
Scientific Research Applications
The novel structure of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)'-bis(4-methyl-4,5-dihydrooxazole) makes it a valuable tool for research in organic synthesis and drug discovery. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, thiazoles, and oxazoles. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it has been used in the synthesis of various biomolecules, such as peptides, proteins, and nucleic acids.
Mechanism of Action
The mechanism of action of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)'-bis(4-methyl-4,5-dihydrooxazole) is not fully understood. However, it is believed to be a nucleophile, which means that it can react with other molecules to form new compounds. This reaction is facilitated by the presence of a base, such as potassium carbonate. Additionally, it is believed to be a Lewis acid, which means that it can act as an electron acceptor in a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)'-bis(4-methyl-4,5-dihydrooxazole) have not been fully studied. However, it has been shown to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to have weak anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)'-bis(4-methyl-4,5-dihydrooxazole) in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is relatively stable and can be used in a variety of reactions. However, there are some limitations to using this compound in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain reactions. Additionally, it is not very reactive, which can limit its use in certain reactions.
Future Directions
The potential future directions for (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)'-bis(4-methyl-4,5-dihydrooxazole) include further research into its reactivity, reactivity with other compounds, and potential applications in drug discovery. Additionally, further research into its biochemical and physiological effects could lead to the development of new pharmaceuticals. Additionally, further research into its structure and reactivity could lead to the development of new synthetic methods. Finally, further research into its potential applications in biotechnology could lead to the development of new biomolecules.
properties
IUPAC Name |
(4R)-4-methyl-2-[2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYSMUEBCWPGF-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C(C)(C)C2=NC(CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B3326673.png)


![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)
![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)





